Tetramethylol acetylenediurea
Overview
Description
Tetramethylol acetylenediurea, with the chemical formula C9H18N4O4 and CAS registry number 5395-50-6, is a compound known for its applications as a crosslinking agent in various industries . This white crystalline powder is characterized by its acetylene and urea functional groups . It is commonly used in the production of coatings, adhesives, and sealants, where it acts as a curing agent, improving the mechanical properties and durability of the final products . This compound is also used as a stabilizer in the textile industry, preventing the degradation of fibers during processing and storage . Additionally, it finds applications in the formulation of resins and plastics, providing enhanced thermal and chemical resistance .
Mechanism of Action
Tetramethylol Acetylenediurea, also known as 1,3,4,6-Tetrakis(hydroxymethyl)tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, is a chemical compound with the molecular formula C8H14N4O6 . This compound has been used in various applications, including as a formaldehyde type of textile-finish resin, a crosslinker, a fungicide, and a concrete additive . It is also a useful additive for forming etching patterns in semiconductor manufacturing .
Mode of Action
In the context of textile finishing, it may interact with the fabric’s fibers to improve durability, wrinkle resistance, and other desirable qualities .
Result of Action
The molecular and cellular effects of this compound’s action depend on its application. In textile finishing, it can improve the fabric’s properties, such as durability and wrinkle resistance . When used as a crosslinker, it can alter the physical properties of the material it is applied to .
Preparation Methods
Tetramethylol acetylenediurea can be synthesized through various synthetic routes. One common method involves the reaction of glycoluril with formaldehyde under acidic conditions . The reaction typically proceeds as follows:
- Glycoluril is dissolved in an aqueous solution.
- Formaldehyde is added to the solution.
- The mixture is heated to a specific temperature, usually around 60-80°C.
- The reaction is allowed to proceed for several hours, resulting in the formation of this compound.
Industrial production methods often involve similar reaction conditions but on a larger scale. The reaction mixture is typically stirred continuously to ensure uniformity, and the product is purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Tetramethylol acetylenediurea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some common reactions include:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with various nucleophiles, such as amines or thiols.
Scientific Research Applications
Comparison with Similar Compounds
Tetramethylol acetylenediurea is unique in its ability to form stable crosslinks and provide enhanced thermal and chemical resistance . Similar compounds include:
Tetramethylol glycoluril: This compound also acts as a crosslinking agent but may have different reactivity and stability profiles.
Tetramethylol acetylene carbamide: Another crosslinking agent with similar applications but different chemical properties.
Tetrakis (hydroxymethyl)glycoluril: This compound is used in similar applications but may have different solubility and reactivity characteristics.
Properties
IUPAC Name |
1,3,4,6-tetrakis(hydroxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O6/c13-1-9-5-6(11(3-15)7(9)17)12(4-16)8(18)10(5)2-14/h5-6,13-16H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGLSEIATNSHRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N1C2C(N(C1=O)CO)N(C(=O)N2CO)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063830 | |
Record name | 2,5-Dioxo-1,3,4,6- tetrakis(hydroxymethyl)hexahydroimidazo[4,5-d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5395-50-6 | |
Record name | Tetramethylolacetylenediurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5395-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetramethylolglycoluril | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005395506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetramethylol acetylenediurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67452 | |
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Record name | Tetramethylol acetylenediurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3319 | |
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Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2,5-Dioxo-1,3,4,6- tetrakis(hydroxymethyl)hexahydroimidazo[4,5-d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063830 | |
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Record name | Tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.007 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TETRAMETHYLOLGLYCOLURIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BH30G5P9H | |
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Q1: What is the role of Tetramethylol Acetylenediurea in textile treatment?
A1: this compound functions as a resin in textile treatment, particularly in processes involving reactive dyes. [] It helps bind dyes to fabrics like cotton and viscose rayon, enhancing their fastness to washing and light. The process involves applying the dye alongside this compound, a catalyst like ammonium phosphate, and heating the fabric. This enables the resin to react with both the dye and the hydroxyl groups present in the fabric, forming a stable linkage. []
Q2: Are there other resins similar to this compound used in textile treatment?
A2: Yes, the research mentions other resins commonly employed for similar textile treatments. These include dimethylol urea, N,N'-bismethoxymethyl urea, dimethylolethyleneurea, and trimethylolmelamine. [] These resins, like this compound, likely possess structural features enabling their reaction with dyes and fabrics, leading to enhanced dye fixation and durability.
Q3: Does the chemical stability of polymers used in Enhanced Oil Recovery (EOR) impact their effectiveness?
A3: Absolutely, the long-term stability of polymers used in EOR is crucial for their effectiveness. [] The research highlights Scleroglucan, a biopolymer, as a potential candidate for EOR due to its impressive stability under various conditions. [] For instance, it retains over 95% of its initial viscosity even after prolonged exposure to high temperatures (up to 115°C) and remains compatible with various chemical agents, including Tetrakis(hydroxymethyl)phosphonium sulfate (THPS) and 1,3,4,6-tetrakis(hydroxymethyl)tetrahydroimidazo-[4,5-d]imidazole-2,5(1H,3H)-dione (TMAD). [] This stability ensures the polymer maintains its viscosity and effectively mobilizes oil within the reservoir over extended periods.
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